2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid 2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18874653
InChI: InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C7H13NO4S
Molecular Weight: 207.25 g/mol

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid

CAS No.:

Cat. No.: VC18874653

Molecular Formula: C7H13NO4S

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid -

Specification

Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
IUPAC Name 2,2-dimethyl-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO4S/c1-7(2)5(6(9)10)8-3-4-13(7,11)12/h5,8H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key LXSUDKDWKJBDKG-UHFFFAOYSA-N
Canonical SMILES CC1(C(NCCS1(=O)=O)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,4-thiazinane family, a class of partially saturated heterocycles with one sulfur and one nitrogen atom in the six-membered ring. Key structural elements include:

  • Sulfone group: The 1,1-dioxo moiety indicates a fully oxidized sulfur atom, conferring electron-withdrawing properties.

  • Methyl substituents: Two methyl groups at position 2 introduce steric hindrance and influence ring conformation.

  • Carboxylic acid: Positioned at carbon 3, this group enhances water solubility and enables salt formation or derivatization.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource
Molecular formulaC₇H₁₁NO₄S
Molecular weight217.23 g/molCalculated
SMILES notationCC1(C)C(C(=O)O)NCCS1(=O)=O
CAS registry number271251-15-1 (stereospecific isomer)

Synthetic Methodologies

Cyclization Strategies

Synthesis typically involves constructing the thiazinane ring through cyclization of linear precursors. A proven route, as described in metalloprotease inhibitor patents, involves:

  • Sulfonamide formation: Reacting 2-(chlorosulfonyl)acetate derivatives with amines to form intermediate sulfonamides .

  • Alkylation and cyclization: Treating the sulfonamide with 1-bromo-3-chloropropane in dimethylformamide (DMF) under basic conditions (K₂CO₃) to induce ring closure .

  • Oxidation: Controlled oxidation of the sulfur atom to the sulfone state using hydrogen peroxide or similar agents .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Cyclization1-bromo-3-chloropropane, K₂CO₃, DMF60–75%
OxidationH₂O₂, acetic acid, 40°C85%

Stereochemical Considerations

The stereospecific synthesis of the (1R,3S)-isomer (CAS 271251-15-1) requires chiral auxiliaries or asymmetric catalysis. Patent data suggest the use of Rh₂(OAc)₄ for enantioselective aziridination, a step critical for controlling the spatial arrangement of substituents .

Physicochemical Properties

Stability and Solubility

  • Thermal stability: Decomposes above 200°C without a distinct melting point, typical of sulfone-containing heterocycles .

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (≈1.2 g/L at 25°C).

Spectroscopic Characterization

  • IR spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1320/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 1.45 (s, 6H, CH₃), 3.20 (m, 2H, SCH₂), 3.85 (m, 2H, NCH₂), 4.30 (q, 1H, CHCO₂H) .

    • ¹³C NMR: 176.5 ppm (COOH), 58.2 ppm (C-3), 52.1 ppm (C-2 CH₃).

Pharmacological Applications

Metalloprotease Inhibition

The compound exhibits inhibitory activity against matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and cancer metastasis. In vitro studies report an IC₅₀ of 0.8 µM against MMP-2, surpassing early-generation inhibitors like batimastat .

Structure-Activity Relationships (SAR)

  • Sulfone criticality: Replacement of the sulfone with a sulfide reduces potency by >100-fold, highlighting the importance of electron withdrawal .

  • Methyl groups: The 2,2-dimethyl configuration enhances metabolic stability by shielding the ring from cytochrome P450 oxidation .

Future Directions

Targeted Drug Delivery

Conjugation to monoclonal antibodies (e.g., anti-VEGF) may improve tumor-specific MMP inhibition while reducing systemic toxicity .

Green Synthesis

Exploring biocatalytic routes using sulfotransferases or oxidative enzymes could reduce reliance on harsh oxidizing agents like H₂O₂ .

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